3-[(3-Methoxyphenoxy)methyl]piperidine
Description
3-[(3-Methoxyphenoxy)methyl]piperidine is a piperidine derivative featuring a methoxyphenoxy-methyl substituent at the 3-position of the piperidine ring. This compound belongs to a broader class of aryloxyalkylpiperidines, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antidepressant, analgesic, and receptor-targeting properties. The methoxy group at the 3-position of the phenoxy ring contributes to its electronic and steric profile, influencing its pharmacokinetic and pharmacodynamic behavior .
Properties
IUPAC Name |
3-[(3-methoxyphenoxy)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-12-5-2-6-13(8-12)16-10-11-4-3-7-14-9-11/h2,5-6,8,11,14H,3-4,7,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBAZFXZDGWJEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424385 | |
| Record name | 3-[(3-methoxyphenoxy)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405062-73-9 | |
| Record name | 3-[(3-methoxyphenoxy)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-[(3-Methoxyphenoxy)methyl]piperidine, with the molecular formula C₁₄H₂₁NO₂, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.
Structural Characteristics
The compound features a piperidine ring substituted with a methoxyphenoxy group, which is crucial for its biological interactions. The unique structural properties may influence its receptor binding affinities and biological functions.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Serotonin Receptor Modulation : It has been shown to interact with serotonin receptors, which are critical in mood regulation and various psychiatric disorders.
- Antidepressant Properties : Similar compounds have been evaluated for their antidepressant effects through reserpine interaction tests and biogenic amine reuptake inhibition .
- CNS Activity : The compound's potential as a central nervous system (CNS) agent aligns it with other piperidine derivatives known for their neuroactive properties .
Synthesis Methods
The synthesis of this compound can be approached through various methods, allowing for the creation of derivatives with varied biological activities. Common synthetic routes include:
- Nucleophilic Substitution : Utilizing piperidine as a nucleophile to react with suitable electrophiles.
- Functional Group Modifications : Adjustments in substituents on the piperidine ring can yield compounds with enhanced biological profiles.
Comparative Analysis
To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(3-Methoxyphenyl)piperidine | Similar piperidine structure | Different substitution pattern |
| 1-(3-Methoxyphenyl)-2-pyrrolidinone | Contains a pyrrolidine ring | Potentially different biological activity |
| 4-(2-Methoxyphenyl)piperazine | Substituted piperazine instead of piperidine | May exhibit distinct receptor interactions |
These comparisons highlight how variations in structural features can significantly impact biological properties.
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds related to this compound:
- Antidepressant Activity : In vivo studies demonstrated that derivatives of similar piperidine structures showed comparable efficacy to established antidepressants like viloxazine when tested for reuptake inhibition of biogenic amines .
- CNS Effects : Research into the modulation of neurotransmitter systems indicates that these compounds could serve as potential treatments for various CNS disorders .
- Mechanism of Action : Investigations into the mechanism reveal that these compounds may act on multiple targets within the CNS, including serotonin and dopamine receptors, contributing to their therapeutic effects .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₃H₁₉NO₂
- Molecular Weight : 221.30 g/mol
- Structural Features : The compound features a piperidine ring substituted with a methoxyphenoxy group, which contributes to its biological activity.
Medicinal Chemistry
3-[(3-Methoxyphenoxy)methyl]piperidine has been investigated for its potential as a therapeutic agent. Its structural similarity to known pharmacophores allows it to interact with various biological targets.
- Dopamine Receptor Agonism : Preliminary studies suggest that derivatives of this compound may act as selective agonists for dopamine receptors, particularly the D3 subtype. This has implications for neuroprotective therapies against neurodegenerative diseases like Parkinson's disease .
Neuropharmacology
Research indicates that compounds similar to this compound exhibit antidepressant-like effects. In vivo studies have demonstrated:
- Antidepressant Activity : Compounds derived from piperidine structures have shown efficacy in animal models of depression, suggesting potential use in treating mood disorders .
Synthesis of Novel Compounds
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. The methoxyphenoxy group enhances reactivity and selectivity in chemical reactions.
- Synthetic Routes : Various synthetic methodologies can be employed to modify the piperidine ring or the methoxyphenyl moiety, allowing for the development of new derivatives with tailored pharmacological profiles.
Case Study 1: Antidepressant Activity
A study evaluated several piperidine derivatives, including those similar to this compound, for their antidepressant effects using the reserpine interaction test. Results indicated that some derivatives displayed comparable activity to established antidepressants like viloxazine .
| Compound | Activity Level |
|---|---|
| This compound | Moderate |
| Viloxazine | High |
Case Study 2: Neuroprotective Effects
In animal models, compounds structurally related to this compound were tested for neuroprotective effects against neurotoxic agents such as MPTP. The findings suggested that these compounds could mitigate neurodegeneration by acting on dopamine receptors .
Comparison with Similar Compounds
3-[(2-Ethoxyphenoxy)methyl]piperidine Derivatives
- Structure-Activity Relationship (SAR): Replacing the 3-methoxy group with a 2-ethoxy substituent (as in 3-[(2-ethoxyphenoxy)methyl]piperidine) shifts the antidepressant activity profile. These derivatives demonstrated potent inhibition of biogenic amine reuptake (e.g., serotonin, norepinephrine) in pig brain synaptosomal fractions and exhibited activity comparable to viloxazine, a known antidepressant, in reserpine interaction tests in mice .
- Key Data: Compound 3-[(2-ethoxyphenoxy)methyl]piperidine showed ED₅₀ values of 5–10 mg/kg in antidepressant assays, with low acute toxicity (LD₅₀ > 500 mg/kg) .
Paroxetine Analogues (e.g., 3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine)
- Structural Differences: Paroxetine replaces the methoxyphenoxy group with a benzodioxole ring and introduces a 4-fluorophenyl group at the 4-position of the piperidine.
- Activity: Paroxetine is a selective serotonin reuptake inhibitor (SSRI) with nanomolar affinity for the serotonin transporter (SERT). The benzodioxole and fluorophenyl groups enhance binding specificity and metabolic stability .
- Toxicity Considerations: Potential tremogenic impurities like 4-(4-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine (FMTP) may arise during synthesis, requiring stringent quality control .
3-Methylpiperidine Derivatives
- Example: cis-1-[2-(4-Ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]-3-methyl-4-[N-(2-fluorophenyl)methoxyacetamido]piperidine (Brifentanil, A-3331.HCl).
- Activity: This derivative exhibited 13,036-fold higher analgesic potency than morphine and a short duration of action (~2 minutes in mice), making it suitable for outpatient surgical procedures .
- SAR Insight: The 3-methyl group stabilizes the piperidine ring conformation, enhancing μ-opioid receptor affinity .
4-[(3-Fluorophenoxy)phenylmethyl]piperidine Methanesulphonate
- Structure: Features a fluorophenoxy-phenylmethyl group at the 4-position of piperidine.
- Activity: Acts as a dual norepinephrine and serotonin reuptake inhibitor (NDRI/SNRI) with selective inhibitory activity. The fluorine atom increases electronegativity, improving receptor interactions .
Trifluoromethyl-Substituted Analogues
- Example: 3-(3-Methoxy-4-(trifluoromethyl)phenyl)pyridine.
- Activity: The trifluoromethyl group enhances metabolic resistance and electron-withdrawing effects, which may improve binding to targets like serotonin transporters. However, synthetic challenges (e.g., impurities) are noted .
Comparative Data Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
